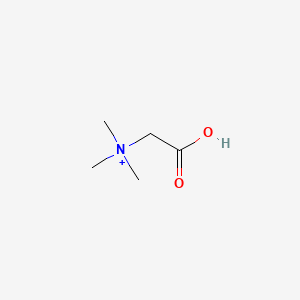
12-Hydroxyicosa-5,8,10,14-tetraenoic acid
Vue d'ensemble
Description
It contains a hydroxyl group at the 12th carbon and has a configuration of 5Z, 8Z, 10E, 14Z in its double bonds . This compound is a significant metabolite in various biological processes and is known for its role in inflammation and other physiological responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
12-Hydroxyicosa-5,8,10,14-tetraenoic acid is primarily synthesized through the enzymatic oxidation of arachidonic acid by lipoxygenases. The most common enzyme involved is Arachidonate 12-lipoxygenase (ALOX12), which converts arachidonic acid to 12(S)-hydroperoxy-5,8,10,14-eicosatetraenoic acid (12(S)-HpETE), which is then reduced to 12-HETE .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from biological sources, such as human or bovine platelets, where it is naturally produced . Advanced biotechnological methods, including recombinant DNA technology, are also employed to produce the necessary enzymes for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
12-Hydroxyicosa-5,8,10,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 12-oxo-eicosatetraenoic acid.
Reduction: The hydroperoxy intermediate (12(S)-HpETE) can be reduced to 12-HETE.
Substitution: The hydroxyl group at the 12th position can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Enzymatic oxidation using lipoxygenases.
Reduction: Reduction using biological reductases or chemical reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions at the hydroxyl group.
Major Products
12-oxo-eicosatetraenoic acid: Formed through oxidation.
12(S)-HpETE: An intermediate in the biosynthesis of 12-HETE.
Applications De Recherche Scientifique
12-Hydroxyicosa-5,8,10,14-tetraenoic acid has numerous applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to understand lipid metabolism.
Biology: Plays a role in cell signaling, particularly in inflammation and immune responses.
Medicine: Investigated for its role in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.
Industry: Utilized in the development of pharmaceuticals targeting inflammatory pathways
Mécanisme D'action
12-Hydroxyicosa-5,8,10,14-tetraenoic acid exerts its effects through several mechanisms:
Molecular Targets: It acts on specific receptors, such as G-protein coupled receptors, to mediate its effects.
Pathways Involved: It is involved in the arachidonic acid pathway, influencing the production of other eicosanoids and modulating inflammatory responses
Comparaison Avec Des Composés Similaires
Similar Compounds
12(S)-HETE: The S-stereoisomer of 12-HETE, produced by the same enzymatic pathway.
12®-HETE: The R-stereoisomer, produced by different tissues through the 12R-lipoxygenase enzyme
Uniqueness
12-Hydroxyicosa-5,8,10,14-tetraenoic acid is unique due to its specific configuration and its role in both pro-inflammatory and anti-inflammatory processes. Its ability to act as both an autocrine and paracrine signaling molecule distinguishes it from other eicosanoids .
Propriétés
Formule moléculaire |
C20H32O3 |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
12-hydroxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23) |
Clé InChI |
ZNHVWPKMFKADKW-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
SMILES canonique |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
Synonymes |
12 S Hydroxyeicosatetraenoic Acid 12-HETE 12-Hydroxy-5,8,10,14-eicosatetraenoic Acid 12-R-HETE 12-S-HETE 12-S-Hydroxyeicosatetraenoic Acid Acid, 12-S-Hydroxyeicosatetraenoic |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

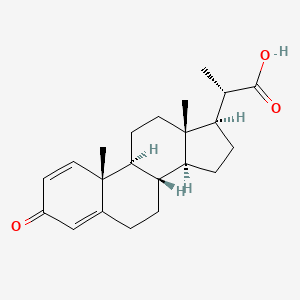

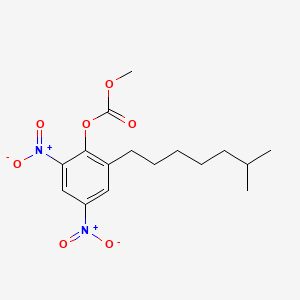
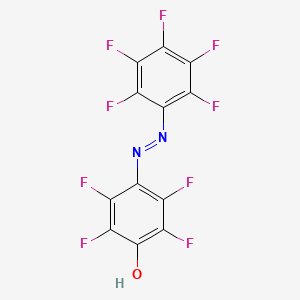



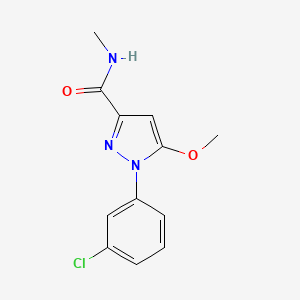
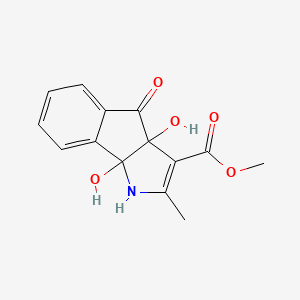
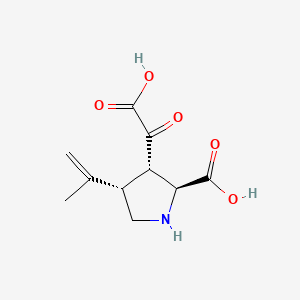

![6-Formyl-5'-hydroxy-5,5-dimethyl-8'-methylidene-1',9'-dioxohexahydro-1'H,3'H-spiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-2-yl acetate](/img/structure/B1206926.png)
